molecular formula C17H14F3N5O3S B2738145 5-methyl-N-(4-sulfamoylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 878734-62-4

5-methyl-N-(4-sulfamoylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2738145
CAS RN: 878734-62-4
M. Wt: 425.39
InChI Key: JGKSZVBLLGASJK-UHFFFAOYSA-N
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Description

5-methyl-N-(4-sulfamoylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14F3N5O3S and its molecular weight is 425.39. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

Research on compounds structurally related to 5-methyl-N-(4-sulfamoylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide highlights the chemical synthesis and modification potential of these molecules. Studies have shown that the heating of substituted 5-amino-1-phenyl-1,2,3-triazoles can afford acetyl derivatives, leading to rearrangements and the formation of different isomeric structures (Sutherland & Tennant, 1971). Moreover, the synthesis of v-triazolo[4,5-d]pyrimidines from 1,2,3-triazole derivatives demonstrates the flexibility of these compounds in generating diverse chemical structures with potential biological activities (Albert & Taguchi, 1972).

Structural Analysis and Rearrangements

Detailed structural analysis has been conducted on compounds related to 5-methyl-N-(4-sulfamoylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide, providing insights into their molecular rearrangements. For instance, the crystal structure analysis of phenyl-triazolo-triazine derivatives offers evidence for Dimroth rearrangement processes, shedding light on the chemical behavior and stability of these compounds under various conditions (L'abbé et al., 2010).

Pharmacological Potential

The structural motif of 5-methyl-N-(4-sulfamoylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is indicative of potential pharmacological applications. Research into similar compounds has unveiled their ability to inhibit key enzymes or receptors, suggesting the possibility of these compounds serving as leads for the development of new therapeutic agents. For example, the synthesis of isoxazole-containing sulfonamides has demonstrated potent inhibitory properties against carbonic anhydrase II and VII, highlighting the therapeutic potential of these molecules in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).

Antimicrobial Activities

Compounds structurally related to 5-methyl-N-(4-sulfamoylphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide have been explored for their antimicrobial properties. The synthesis and evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives have shown promising results as potential antimicrobial agents, demonstrating the broad application spectrum of these chemical structures in addressing infectious diseases (Jadhav et al., 2017).

properties

IUPAC Name

5-methyl-N-(4-sulfamoylphenyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O3S/c1-10-15(16(26)22-12-5-7-14(8-6-12)29(21,27)28)23-24-25(10)13-4-2-3-11(9-13)17(18,19)20/h2-9H,1H3,(H,22,26)(H2,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKSZVBLLGASJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(4-sulfamoylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

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